molecular formula C13H17NO5S B8500922 Methyl 3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoate

Methyl 3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoate

Cat. No. B8500922
M. Wt: 299.34 g/mol
InChI Key: GQMHONZRUQHECG-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoate is a useful research compound. Its molecular formula is C13H17NO5S and its molecular weight is 299.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoate

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

methyl 3-(cyclopropylmethoxy)-4-(methanesulfonamido)benzoate

InChI

InChI=1S/C13H17NO5S/c1-18-13(15)10-5-6-11(14-20(2,16)17)12(7-10)19-8-9-3-4-9/h5-7,9,14H,3-4,8H2,1-2H3

InChI Key

GQMHONZRUQHECG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)OCC2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 3-(cyclopropylmethoxy)-4-aminobenzoate (8.86 g) was dissolved in pyridine (80 mL) at room temperature under N2 atmosphere. Methanesulfonyl chloride (4.04 mL) was added and the mixture was stirred at r.t. for 18 hours. The reaction mixture was evaporated to dryness, the crude was treated with 1N HCl (500 mL) and extracted with CH2Cl2 (3×200 mL). The organic layer was dried over Na2SO4 and the solvent was evaporated off to yield 11.7 g of the desired intermediate.
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8.86 g
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80 mL
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4.04 mL
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Synthesis routes and methods II

Procedure details

To a solution of methyl 4-(N-(tert-butoxycarbonyl)methylsulfonamido)-3-(cyclopropylmethoxy)benzoate (for reference procedure see Example 18, WO 2010/089107, which is incorporated herein by reference) (3.00 g, 7.51 mmol) in dry DCM (40 ml), HCl 4M in Dioxane (9.39 ml, 37.6 mmol) was added, and the mixture was stirred at RT for 3 days. The solvent was evaporated, the residue was triturated with iPr2O (50 ml) and filtered to give methyl 3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoate as an off-white powder (2.15 g, 7.18 mmol, 96% yield, MS/ESI+ 299.9 [MH]+).
Name
methyl 4-(N-(tert-butoxycarbonyl)methylsulfonamido)-3-(cyclopropylmethoxy)benzoate
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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9.39 mL
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40 mL
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